Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Description

Chemical Identity and Structural Characterization of Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Molecular Composition and Crystallographic Properties

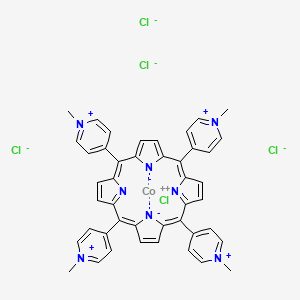

CoTMPyP has the molecular formula C₄₄H₃₆Cl₅CoN₈ and a molecular weight of 913.01 g/mol . The compound features a cobalt(III) ion centrally coordinated within a porphyrin macrocycle substituted with four N-methyl-4-pyridyl groups. Each pyridyl nitrogen is methylated, conferring cationic charges that enhance water solubility. The pentachloride counterions balance the overall charge.

Crystallographic studies of analogous metalloporphyrins, such as the iron(III) derivative, reveal a planar porphyrin ring with the metal ion situated in the plane. For example, the iron(III) analog crystallizes as a high-spin, six-coordinate monomer with axial water ligands (Fe–O bond length: 2.086 Å) and a flat porphyrin core (Fe–N bond length: ~2.04 Å) . While direct crystallographic data for CoTMPyP is limited, its structural similarity to iron porphyrins suggests a comparable geometry, with cobalt(III) likely adopting a six-coordinate configuration involving axial chloride ligands or solvent molecules.

Table 1: Key crystallographic parameters for analogous metalloporphyrins

| Parameter | Iron(III) analog | CoTMPyP (predicted) |

|---|---|---|

| Metal–N(porphyrin) bond | 2.04 Å | ~2.00–2.10 Å |

| Axial ligand bond length | 2.086 Å (H₂O) | ~2.10 Å (Cl⁻) |

| Coordination number | 6 | 6 |

Spectroscopic Characterization Techniques

UV-Vis Absorption Spectroscopy Analysis

UV-Vis spectroscopy of CoTMPyP in aqueous solution reveals a Soret band at 432 nm and a Q band at 542 nm . These absorption features arise from π→π* transitions within the porphyrin macrocycle. When CoTMPyP interacts with graphene oxide (GO), the Soret band red-shifts to 438 nm , indicating π-π stacking interactions between the porphyrin and GO sheets . This shift reflects perturbations in the electronic structure due to donor-acceptor interactions.

Table 2: UV-Vis absorption bands of CoTMPyP and its hybrid materials

| Sample | Soret Band (nm) | Q Band (nm) |

|---|---|---|

| CoTMPyP (aqueous) | 432 | 542 |

| CoTMPyP/graphene oxide | 438 | 550 |

The broadening of absorption bands in hybrid materials correlates with enhanced charge-transfer properties, critical for electrocatalytic applications.

X-ray Photoelectron Spectroscopy (XPS) Profiling

XPS analysis of CoTMPyP-based composites provides insights into its electronic environment:

- Cobalt 2p spectrum : Peaks at 781.1 eV (2p₃/₂) and 796.5 eV (2p₁/₂) confirm the +3 oxidation state of cobalt, with a spin-orbit splitting of 15.4 eV .

- Nitrogen 1s spectrum : Three components are observed:

- Chlorine 2p spectrum : A single peak at 198.2 eV corresponds to chloride counterions.

These findings align with the expected electronic structure of CoTMPyP, where cobalt(III) resides in a distorted octahedral geometry.

Comparative Analysis with Analogous Metalloporphyrins

CoTMPyP exhibits distinct differences compared to related metalloporphyrins:

Cobalt vs. Iron Porphyrins :

- The iron(III) analog adopts a high-spin configuration with axial water ligands , whereas CoTMPyP likely features low-spin cobalt(III) due to stronger field ligands (e.g., chloride).

- Electrochemical studies show CoTMPyP undergoes reversible reductions at more positive potentials than iron porphyrins, reflecting cobalt’s higher electronegativity .

Cobalt Nitrosyl Porphyrins :

Photodynamic Therapy (PDT) Porphyrins :

Table 3: Comparative properties of metalloporphyrins

| Property | CoTMPyP | Iron(III) porphyrin | Cobalt nitrosyl porphyrin |

|---|---|---|---|

| Spin state | Low-spin | High-spin | Low-spin |

| Axial ligands | Cl⁻/H₂O | H₂O | NO |

| Redox activity | Reversible | Quasi-reversible | Irreversible |

Properties

CAS No. |

110314-05-1 |

|---|---|

Molecular Formula |

C44H36Cl5CoN8 |

Molecular Weight |

913.0 g/mol |

IUPAC Name |

chlorocobalt(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

InChI |

InChI=1S/C44H36N8.5ClH.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

InChI Key |

VUUMPJOWGXPZCT-UHFFFAOYSA-I |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].Cl[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to Co(III) meso-Tetra (N-methyl-4-pyridyl) Porphine Pentachloride

The synthesis of this compound proceeds through two primary stages: (1) preparation of the free-base porphyrin ligand and (2) metalation with cobalt followed by oxidation to the trivalent state.

Ligand Synthesis: meso-Tetra (N-methyl-4-pyridyl) Porphine

The porphyrin ligand, meso-Tetra (N-methyl-4-pyridyl) porphine, serves as the foundational structure. Its synthesis typically follows Adler-Longo methodology, involving condensation of pyrrole with N-methyl-4-pyridinecarboxaldehyde under acidic conditions. Key modifications include:

Metalation with Cobalt

Metalation introduces cobalt into the porphyrin core, forming the Co(II) complex, which is subsequently oxidized to Co(III).

Direct Metalation in Dimethylformamide (DMF)

A widely cited method involves reacting the free-base porphyrin with cobalt(II) acetate in DMF:

Oxidation to Co(III)

The Co(II) complex is oxidized to Co(III) using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ):

Table 1: Comparative Analysis of Metalation Methods

| Parameter | DMF Reflux Method | Alternative Solvent Systems |

|---|---|---|

| Reaction Time | 20 seconds | 24–48 hours |

| Temperature | 140°C | 25°C |

| Oxidation Agent | DDQ | O₂ (g) |

| Final Yield (Co(III)) | 80% | 60–70% |

Critical Factors Influencing Synthesis Efficiency

Solvent Selection

Stoichiometry and Reaction Time

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- UV-Vis Spectroscopy :

- ¹H NMR : Absence of pyrrolic NH signals (δ −2.65 ppm) confirms metalation.

- IR Spectroscopy : Co-N stretching vibrations observed at 500 cm⁻¹.

Table 2: Key Spectral Signatures of Co(III) Complex

Applications and Industrial Relevance

- Catalysis : Serves as a biomimetic catalyst for oxygen reduction reactions (ORR) in fuel cells.

- Sensors : Modifies electrodes for detecting nitric oxide and hydrogen peroxide.

- Photodynamic Therapy : Explored for singlet oxygen generation under visible light.

Chemical Reactions Analysis

Types of Reactions: Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions typically involve the replacement of chloride ions with other anions or ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various substituted porphyrin complexes .

Scientific Research Applications

Catalysis

Oxidative Processes

Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride has been employed as a catalyst in oxidative reactions, particularly those involving nitrogen oxides. Its ability to facilitate electron transfer processes enhances reaction rates and selectivity in synthetic organic chemistry.

Environmental Chemistry

This compound acts as a scavenger for reactive oxygen species, which is vital in environmental remediation processes. It has shown efficacy in reducing pollutants and improving air quality by catalyzing the breakdown of harmful substances.

Biological Applications

Therapeutic Potential

Research indicates that this compound can interact with biological molecules, suggesting potential therapeutic applications. For instance, it has been studied for its ability to induce reactive oxygen species production in cancer cells when activated by light, making it a candidate for photodynamic therapy.

Case Study: Cancer Treatment

A study demonstrated that porphyrin-DNA nanocomplexes formed with this compound can induce light-dependent cytotoxicity in vitro and exhibit anti-tumor activity in bladder cancer xenografts. The mechanism involves localized membrane damage due to lipid peroxidation, highlighting its potential as an anti-cancer agent .

Electrochemical Applications

This compound has been explored for its electrochemical properties:

- Electrocatalysis : It serves as an electrocatalyst for the reduction of dioxygen and hydrogen peroxide, showcasing its utility in energy conversion processes.

- Sensor Development : The compound has been integrated into sensors for the electrochemical detection of various analytes, including hydrogen peroxide, demonstrating its versatility in analytical chemistry .

Mechanism of Action

The mechanism of action of Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride involves its ability to undergo redox reactions and facilitate electron transfer processes . The compound interacts with molecular targets such as metalloproteins and enzymes, modulating their activity through coordination with the metal center . This interaction can lead to changes in the electronic structure of the target molecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

- Charge and Counterions : Co(III)-TMPyP and Mn(III)-TMPyP have +3 metal centers balanced by five chloride ions, whereas Pd(II) and Zn(II) variants have +2 centers with four chlorides .

- Stability : Mn(III)-TMPyP is hygroscopic and requires inert storage, while Co(III)-TMPyP is stable at room temperature but light-sensitive .

Mechanistic Insights :

- Antiprion Activity: Fe(III)-TMPyP’s efficacy in prion disease models contrasts with Co(III)-TMPyP, which lacks reported antiprion activity. Fe(III)-TMPyP’s monomeric state and cationic charge enable specific interactions with prion proteins .

- Electrocatalysis : Mn(III)-TMPyP outperforms Co(III)-TMPyP in H₂O₂ reduction due to manganese’s variable oxidation states, enhancing electron-transfer kinetics .

- Photodynamic Therapy : Co(III)-TMPyP and Fe(III)-TMPyP are both used in PDT, but Fe(III) derivatives show superior singlet oxygen generation in some studies .

Comparative Performance in Catalytic Reactions

| Reaction | Co(III)-TMPyP Efficiency | Mn(III)-TMPyP Efficiency | Fe(III)-TMPyP Efficiency |

|---|---|---|---|

| H₂O₂ Reduction | Moderate | High | Low |

| Oxygen Reduction (ORR) | Low | Moderate | High |

| CO₂ Electroreduction | Not studied | Not studied | Moderate (Zn(II) variant) |

Data Sources :

Biological Activity

Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is a synthetic porphyrin compound that has garnered significant interest due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a cobalt(III) metal center coordinated to a porphyrin ring with four N-methyl-4-pyridyl substituents, enhancing its solubility and reactivity. Its molecular formula is C₄₄H₃₆Cl₅CoN₈, with a molecular weight of approximately 913.01 g/mol .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to inhibit reactive oxygen species (ROS), which are implicated in various pathological conditions.

- Catalytic Activity : It serves as a catalyst in biochemical reactions, particularly in the decomposition of peroxynitrite, which is relevant in oxidative stress scenarios.

- Cyanide Scavenging : This compound has been shown to possess antidotal properties against cyanide toxicity, making it a candidate for therapeutic applications in cyanide poisoning .

The biological activity of this compound is primarily attributed to its redox properties. The cobalt center can undergo reduction to Co(II), which enhances its interaction with biological molecules and facilitates electron transfer processes that mitigate oxidative damage .

Case Studies and Research Findings

-

Antioxidant Studies :

- A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to ROS. The compound's ability to scavenge free radicals was quantitatively assessed using DPPH assays, showing significant reductions in absorbance compared to control groups.

- Cyanide Detoxification :

- Electrocatalytic Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Metal Center | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | Cobalt | C₄₄H₃₆Cl₅CoN₈ | Antioxidant and cyanide scavenging activity |

| Iron(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride | Iron | C₄₄H₃₆Cl₅FeN₈ | Catalytic activity in peroxynitrite decomposition |

| Manganese(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride | Manganese | C₄₄H₃₆Cl₅MnN₈ | Superoxide dismutase mimetic activity |

This table illustrates how this compound stands out among similar metalloporphyrins due to its specific biological activities linked to cobalt's unique electronic properties.

Q & A

Q. How does Co(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride interact with biological macromolecules like prion proteins?

- Methodological Answer : Structural analogs (e.g., Fe-TMPyP) inhibit prion aggregation via π-π stacking with hydrophobic protein domains. Researchers use cellular assays (e.g., ScN2a cells) to quantify anti-prion activity, with EC50 values determined via Western blotting or thioflavin-T fluorescence. Co(III) variants may exhibit enhanced binding due to altered redox properties, requiring circular dichroism (CD) or ITC for affinity measurements .

Advanced Research Questions

Q. How can researchers address colloidal aggregation of Co(III) porphyrins in aqueous solutions, and how does this affect bioactivity?

- Methodological Answer : Colloidal formation (observed in Fe-porphyrins ) can be mitigated using surfactants (e.g., Tween-80) or co-solvents (DMSO). Dynamic light scattering (DLS) monitors particle size, while TEM confirms dispersion. Bioactivity assays (e.g., peroxynitrite scavenging) should include controls with/without surfactants to distinguish colloidal vs. molecular effects. For in vivo studies (e.g., vascular dysfunction models), colloidal stability impacts pharmacokinetics and requires dose adjustments .

Q. What experimental strategies optimize Co(III) porphyrins for photodynamic therapy (PDT) while minimizing off-target effects?

- Methodological Answer : Encapsulation in chitosan/alginate nanoparticles enhances tumor targeting and reduces systemic toxicity. Researchers functionalize nanoparticles with antibodies (e.g., anti-EGFR) and quantify loading efficiency via HPLC. In vitro PDT efficacy is tested using MTT assays on cancer cells (e.g., HeLa), with singlet oxygen generation measured via SOSG fluorescence. Comparative studies with free porphyrins (e.g., TMPyP ) reveal nanoparticle-mediated improvements in cellular uptake .

Q. How do researchers resolve contradictions in catalytic activity data between Co(III) porphyrins and other metalloporphyrins?

- Methodological Answer : Discrepancies in oxidation rates (e.g., Co vs. Mn porphyrins) arise from differences in redox potentials and axial ligand binding. Cyclic voltammetry (CV) determines the Co(III)/Co(II) redox couple, while DFT calculations model ligand-metal interactions. For MOF-based catalysts, BET surface area analysis and EXAFS probe structural contributions. Controlled experiments under inert atmospheres (e.g., Ar) isolate metal-specific effects .

Q. What methodologies are used to study the role of Co(III) porphyrins in peroxynitrite (ONOO⁻) scavenging and nitration inhibition?

- Methodological Answer : In vitro ONOO⁻ scavenging assays use SIN-1 (a peroxynitrite donor) and monitor 3-nitrotyrosine (3-NT) formation via ELISA or Western blot. Co(III) porphyrins are compared to FeTMPyP (a known scavenger ). In vivo, hyperhomocysteinemia models (high-Met diet in mice) assess vascular nitration. Pretreatment with Co(III) porphyrins (e.g., 3 mg/kg, intraperitoneal) followed by LC-MS/MS quantifies 3-NT reduction in tissues .

Methodological Notes

- Data Interpretation : When comparing Co(III) porphyrins to Fe/Mn analogs, consider metal-specific redox behavior and ligand steric effects.

- Experimental Design : Include controls for colloidal aggregation, light sensitivity (for PDT), and metal leaching (in catalysis).

- Advanced Tools : Synchrotron XAS and EPR spectroscopy provide insights into Co(III) coordination and reactive oxygen species generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.